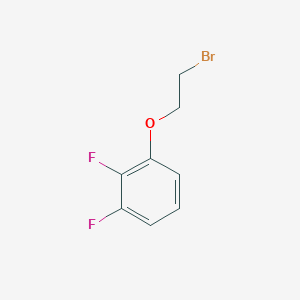

1-(2-Bromoethoxy)-2,3-difluorobenzene

Descripción

1-(2-Bromoethoxy)-2,3-difluorobenzene is a halogenated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 2- and 3-positions and a 2-bromoethoxy group at the 1-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its bromoethoxy moiety serves as a reactive handle for further functionalization, while the fluorine atoms enhance its electronic and steric properties, influencing reactivity and binding interactions .

Propiedades

Número CAS |

426843-00-7 |

|---|---|

Fórmula molecular |

C8H7BrF2O |

Peso molecular |

237.04 g/mol |

Nombre IUPAC |

1-(2-bromoethoxy)-2,3-difluorobenzene |

InChI |

InChI=1S/C8H7BrF2O/c9-4-5-12-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2 |

Clave InChI |

AUSYOIWBSUAQFJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)F)F)OCCBr |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to the following analogues (similarity scores provided in ):

1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91)

- Structure : Differs by a methoxy group at the 4-position instead of bromoethoxy.

- The absence of an ethoxy spacer alters steric bulk and electronic effects.

- Synthesis : Prepared via demethylation using BBr₃ (similar to ), yielding high-purity products through controlled reaction conditions .

1-Bromo-4-ethoxy-2,3-difluorobenzene (Similarity: 0.88)

- Structure : Ethoxy group replaces bromoethoxy at the 4-position.

- Impact : Ethoxy is less reactive than bromoethoxy, limiting utility in cross-coupling reactions. Molecular weight (237.04 g/mol) is lower than the target compound (271.49 g/mol) due to the absence of bromine .

- Applications : Used in synthesizing liquid crystals and surfactants, where reduced reactivity is advantageous .

1-Bromo-2-(2-chloroethoxy)-3,5-difluorobenzene (CAS: 175203-19-7)

- Structure : Chloroethoxy substituent at the 2-position and fluorines at 3,5-positions.

- Impact : Chlorine’s electronegativity increases polarity compared to bromine, altering solubility and reactivity. The 3,5-difluoro pattern may enhance symmetry in crystal packing .

- Physicochemical Properties : Higher molecular weight (271.49 g/mol) due to chlorine .

Physicochemical Properties

*Calculated from molecular formula; exact value may vary.

Key Observations :

- Halogen type (Br vs. Cl) significantly affects molecular weight and reactivity.

- Fluorine positioning (2,3 vs. 3,5) influences electronic effects and intermolecular interactions.

- Bromoethoxy derivatives exhibit higher acute toxicity thresholds (LD₅₀ >2,000 mg/kg), suggesting low immediate hazard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.